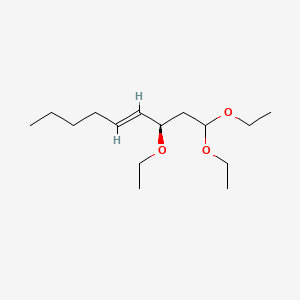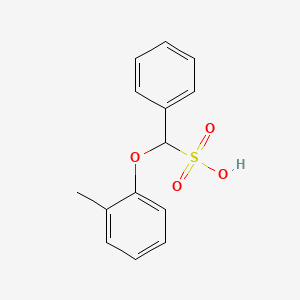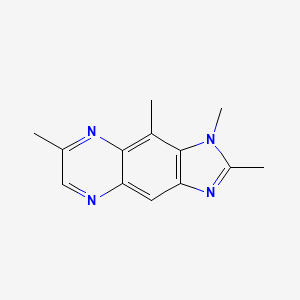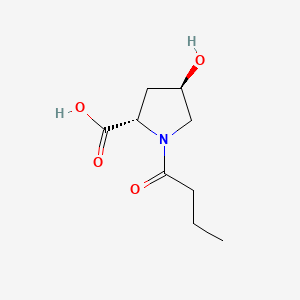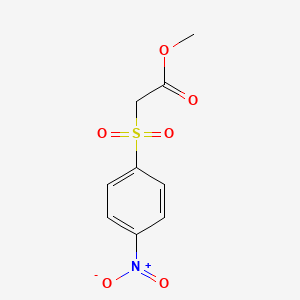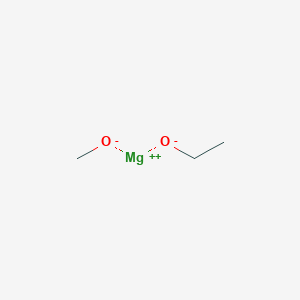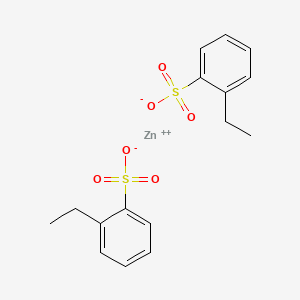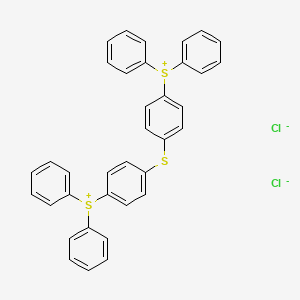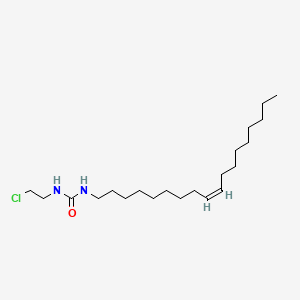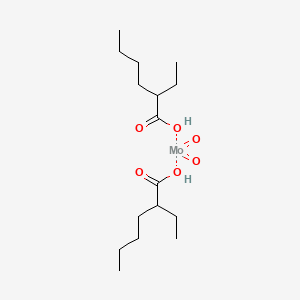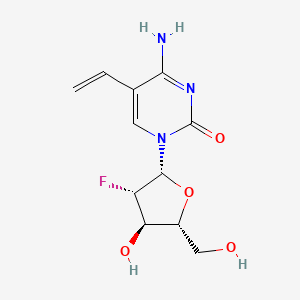
Docusate aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a salt formed from docusate, a surfactant, and aluminum. This compound helps to prevent and treat constipation by softening the stool, making it easier to pass.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docusate aluminum is synthesized through the reaction of docusate sodium with aluminum salts. The process involves the neutralization of docusate acid with aluminum hydroxide or aluminum chloride in an aqueous medium. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The process includes the careful addition of reagents, continuous stirring, and monitoring of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Docusate aluminum primarily undergoes neutralization reactions. It can also participate in complexation reactions with other metal ions.
Common Reagents and Conditions:
Reagents: Docusate sodium, aluminum hydroxide, aluminum chloride.
Conditions: Controlled pH (typically around 7-8), moderate temperature (25-40°C), aqueous medium.
Major Products Formed: The main product of the reaction is this compound, but side products such as water and unreacted starting materials may also be present.
Scientific Research Applications
Docusate aluminum is used in various scientific research applications, including:
Medicine: As a stool softener, it is used to treat constipation and prevent hard stools.
Chemistry: It serves as a surfactant in chemical synthesis and formulation processes.
Biology: It is used in biological studies to investigate the effects of surfactants on cell membranes and other biological systems.
Industry: It is employed in the production of personal care products, such as shampoos and skin cleansers, due to its surfactant properties.
Mechanism of Action
Docusate aluminum exerts its effects by acting as a surfactant. It reduces the surface tension of the stool, allowing water and fat to penetrate and soften it. This action facilitates easier passage of stool through the intestines.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the stool itself. By interacting with the stool, it alters its consistency and makes it easier to pass.
Comparison with Similar Compounds
Docusate sodium
Docusate potassium
Docusate calcium
Properties
CAS No. |
15968-85-1 |
|---|---|
Molecular Formula |
C60H111AlO21S3 |
Molecular Weight |
1291.7 g/mol |
IUPAC Name |
aluminum;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/3C20H38O7S.Al/c3*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h3*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;;+3/p-3 |
InChI Key |
XHHAPTGXORWTEA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


